molecular formula C12H15NO2 B8274361 Ethyl-1-hydroxyindan-1-carboximidate

Ethyl-1-hydroxyindan-1-carboximidate

Cat. No. B8274361
M. Wt: 205.25 g/mol
InChI Key: PIEWRRQYSKSFDB-UHFFFAOYSA-N
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Patent
US04226875

Procedure details

A 100 ml ethereal solution of 1-indanone (20.0 g, 0.152 mol) (Aldrich), trimethylsilyl cyanide (21.9 g, 0.22 mol) (Silar), and zine iodide (0.200 g, 0.001 mol) was kept at 20° C. for four days then diluted with 250 ml ether and washed with 5% sodium bicarbonate (2×100 ml). The organic phase was dried over magnesium sulfate, filtered, and evaporated in vacuo to a residue of the desired trimethylsilyl cyanohydrin and was used directly in the next step. This oily residue was dissolved in 100 ml ethanol and perfused with anhydrous hydrogen chloride while cooling at 0° C. After a 30 minute perfusion period the flask was stoppered and allowed to come to room temperature overnight. The mixture was poured into 200 ml of ice water and extracted with ethyl acetate (2×100 ml). The aqueous phase was layered with ethyl acetate, cooled to 0° and basified with 6 N sodium hydroxide. The separated basic layer was extracted with (2×100 ml) ethyl acetate. The three ethyl acetate portions were pooled, dried over magnesium sulfate, filtered, and evaporated in vacuo to an oily solid residue, 3.59 g (12%). Crystallization from hexane gave a solid which slowly melted at room temperature.
[Compound]
Name
ethereal solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.C[Si]([C:15]#[N:16])(C)C.[I-].[CH3:18][CH2:19][O:20]CC>>[CH2:19]([O:20][C:15]([C:1]1([OH:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1)=[NH:16])[CH3:18]

Inputs

Step One
Name
ethereal solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
21.9 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0.2 g
Type
reactant
Smiles
[I-]
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% sodium bicarbonate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a residue of the desired trimethylsilyl cyanohydrin
DISSOLUTION
Type
DISSOLUTION
Details
This oily residue was dissolved in 100 ml ethanol
WAIT
Type
WAIT
Details
to come to room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into 200 ml of ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° and basified with 6 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The separated basic layer was extracted with (2×100 ml) ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to an oily solid residue, 3.59 g (12%)
CUSTOM
Type
CUSTOM
Details
Crystallization from hexane
CUSTOM
Type
CUSTOM
Details
gave a solid which slowly melted at room temperature

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(=N)C1(CCC2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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